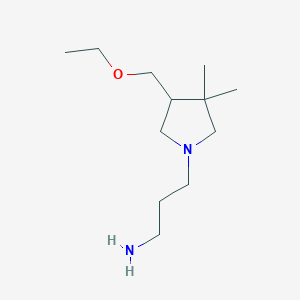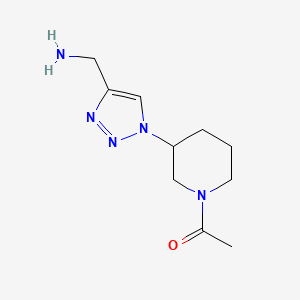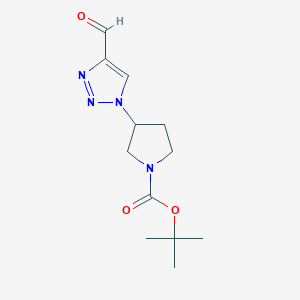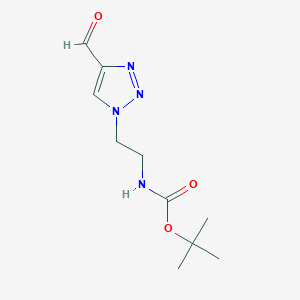
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Übersicht
Beschreibung
Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . They are classified according to the number of alkyl or aryl groups attached to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl or aryl groups . The nitrogen atom in amines has a lone pair of electrons and three sigma bonds with hydrogen or carbon atoms .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in reactions with acids to form amine salts .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor . Amines can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .Wissenschaftliche Forschungsanwendungen
Arylmethylidene Derivatives and Chemical Reactions
The study by Kamneva et al. (2018) explores the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, leading to the production of a wide range of compounds, including amides, pyrrolones, and benzofurans, among others. This research demonstrates the versatility of these compounds in synthetic chemistry and their potential applications in creating pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).
Conversion of Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, highlighting the potential of these compounds in replacing non-renewable hydrocarbon sources. This research underscores the significance of chemical synthesis in developing sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Analytical Methods for Biogenic Amines in Foods
Önal (2007) reviews the analytical methods for determining biogenic amines in foods, emphasizing their importance due to their potential toxicity and role as freshness and spoilage indicators. This paper highlights the relevance of chemical analysis in ensuring food safety and quality (Önal, 2007).
Biogenic Amines in Fish and Food Safety
Bulushi et al. (2009) discuss the roles of biogenic amines in fish, focusing on their implications for food intoxication, spoilage, and the formation of nitrosamines. This review illustrates the challenges in managing food safety related to naturally occurring compounds (Bulushi, Poole, Deeth, & Dykes, 2009).
Novel Analgesics with Reduced Adverse Effects
Urits et al. (2019) discuss Oliceridine, a novel mu-opioid receptor agonist, as an example of how selective activation of receptor pathways can lead to effective pain management with fewer side effects. This research represents an application of chemical compound development in improving therapeutic outcomes (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019).
Wirkmechanismus
Target of Action
Amines can interact with a variety of biological targets. They can act as neurotransmitters, interacting with receptors in the nervous system, or they can bind to other proteins and influence their function .
Mode of Action
The mode of action of amines depends on their specific structure and the target they interact with. Generally, amines can donate a proton (H+) because of the presence of a lone pair of electrons on the nitrogen atom, allowing them to participate in various chemical reactions .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can be synthesized from amino acids in a decarboxylation reaction. They can also be converted into other types of molecules, such as amides .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific structure. Some amines are readily absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .
Result of Action
The result of an amine’s action can vary depending on the specific target and the nature of the interaction. For example, if an amine acts as a neurotransmitter, it could result in a change in nerve impulse transmission .
Action Environment
The action of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, which can in turn influence its reactivity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-4-15-9-11-8-14(7-5-6-13)10-12(11,2)3/h11H,4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOCINHBPCPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















